

Trestolone Metabolism: A Technical Guide to Identification of its Primary Metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trestolone

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Introduction

Trestolone, also known as 7 α -methyl-19-nortestosterone (MENT), is a potent synthetic androgenic-anabolic steroid (AAS) that has been investigated for its potential use in male hormonal contraception and androgen replacement therapy.^[1] As a derivative of nandrolone (19-nortestosterone), **Trestolone** exhibits strong binding affinity for the androgen receptor (AR) and the progesterone receptor (PR).^[1] A comprehensive understanding of its metabolism is critical for the development of analytical methods for its detection, for assessing its physiological effects, and for ensuring safety in potential therapeutic applications. This technical guide provides an in-depth overview of the current knowledge on **Trestolone** metabolism, focusing on the identification of its primary metabolites and the experimental protocols used for their characterization.

Core Concepts in Trestolone Metabolism

Trestolone undergoes several metabolic transformations, primarily involving enzymatic reactions in the liver. The key metabolic pathways identified to date include oxidation, reduction, and aromatization. Unlike testosterone, **Trestolone** is not a substrate for the 5 α -reductase enzyme, which means it is not converted to a more androgenic dihydro-metabolite in tissues such as the skin, hair follicles, and prostate.^[1] This characteristic contributes to its favorable ratio of anabolic to androgenic activity.

A significant metabolic pathway for **Trestolone** is its conversion to an estrogenic metabolite. **Trestolone** is a substrate for the aromatase enzyme, leading to the formation of 7 α -methyleneestradiol.[2][3] This metabolite is responsible for the estrogenic effects observed with **Trestolone** administration.

Primary Metabolites of Trestolone

In Vitro Identified Metabolites

Studies utilizing rat liver microsomes have been instrumental in elucidating the initial metabolic fate of **Trestolone**. These in vitro experiments have identified several key metabolites resulting from oxidative and reductive processes.

Metabolite Name	Chemical Formula	Metabolic Reaction
7 α -methyl-estr-4-ene-3,17-dione	C ₁₉ H ₂₆ O ₂	Oxidation of the 17 β -hydroxyl group
7 α -methyl-5 β -estrane-3,17 β -diol	C ₁₉ H ₃₂ O ₂	Reduction of the A-ring (5 β -reduction) and 3-keto group
7 α -methyl-3-oxo-estr-4-ene-16,17 β -diol	C ₁₉ H ₂₈ O ₃	Hydroxylation at the 16th position

Human Urinary Metabolites

The identification of **Trestolone** metabolites in human urine is of particular interest for anti-doping control and for monitoring in clinical settings. To date, the available literature indicates that at least three urinary metabolites of **Trestolone** have been detected in the context of sports drug testing. However, the specific chemical structures of these metabolites have not been fully disclosed in publicly available scientific literature.

It is important to note that a research project funded by the World Anti-Doping Agency (WADA) is currently underway to re-investigate the human metabolism of **Trestolone** using advanced analytical techniques, such as hydrogen isotope ratio mass spectrometry. This project aims to provide a more comprehensive characterization of its metabolites to enhance detection methods.

Aromatization Product

As previously mentioned, a key metabolite of **Trestolone** is 7 α -methylestradiol, formed through the action of the aromatase enzyme.

Metabolite Name	Chemical Formula	Metabolic Reaction
7 α -methylestradiol	C19H26O2	Aromatization of the A-ring

Quantitative Analysis of Trestolone Metabolites

Currently, there is a lack of publicly available, detailed quantitative data on the excretion profiles of **Trestolone** metabolites in humans. While studies have established detection windows for certain metabolites in urine, specific percentages of the administered dose that are converted to each metabolite have not been extensively reported. The ongoing WADA-funded research may provide more insight into the quantitative aspects of **Trestolone** metabolism.

Experimental Protocols

The identification and quantification of **Trestolone** and its metabolites rely on a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of **Trestolone** in vitro.

Objective: To determine the metabolic fate of **Trestolone** when incubated with human liver microsomes.

Materials:

- **Trestolone**
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- Incubator/water bath (37°C)
- LC-MS/MS system

Procedure:

- Prepare a stock solution of **Trestolone** in a suitable organic solvent (e.g., methanol or DMSO).
- In a microcentrifuge tube, combine the phosphate buffer, HLM, and the **Trestolone** stock solution.
- Pre-incubate the mixture at 37°C for a few minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
- Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant by LC-MS/MS to identify and quantify the remaining parent compound and the formed metabolites.

In Vitro Metabolism Experimental Workflow.

In Vivo Urinary Metabolite Analysis

This protocol outlines the general steps for the analysis of **Trestolone** metabolites from human urine samples.

Objective: To identify and quantify **Trestolone** metabolites in human urine following administration.

Materials:

- Urine sample
- Internal standard (e.g., a deuterated analog of **Trestolone**)
- β -glucuronidase/sulfatase enzyme preparation (e.g., from *Helix pomatia*)
- Phosphate or acetate buffer
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Organic solvents for extraction and elution (e.g., methanol, diethyl ether)
- Derivatizing agent (for GC-MS analysis, e.g., MSTFA/TMCS)
- GC-MS or LC-MS/MS system

Procedure:

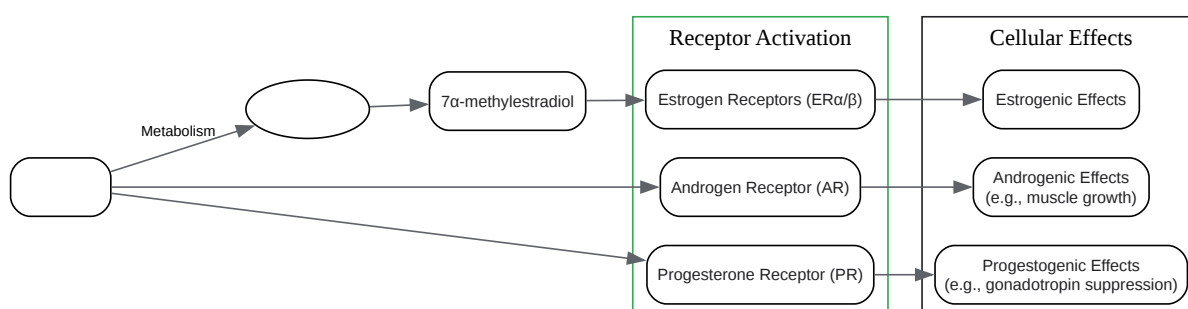
- **Sample Preparation:** Spike the urine sample with an internal standard. Adjust the pH with a suitable buffer.
- **Enzymatic Hydrolysis:** Add β -glucuronidase/sulfatase to the urine sample to deconjugate glucuronide and sulfate metabolites. Incubate at an optimal temperature (e.g., 50-60°C) for a sufficient time (e.g., 1-3 hours).
- **Extraction and Clean-up:** Perform Solid-Phase Extraction (SPE) to isolate the steroids from the urine matrix. Condition the SPE cartridge, load the hydrolyzed urine, wash away interferences, and elute the analytes with an appropriate organic solvent.
- **Derivatization (for GC-MS):** Evaporate the eluate to dryness and add a derivatizing agent to create volatile derivatives of the steroids.
- **Instrumental Analysis:** Inject the prepared sample into a GC-MS or LC-MS/MS system for separation, detection, and identification of the metabolites based on their retention times and mass spectra.

Urinary Metabolite Analysis Workflow.

Signaling Pathways

The primary mechanism of action of **Trestolone** is through its interaction with the androgen and progesterone receptors. Its anabolic and androgenic effects are mediated by the activation of the androgen receptor, leading to the regulation of gene expression in target tissues. The progestogenic activity of **Trestolone** contributes to its contraceptive effects by suppressing gonadotropin release.

The primary metabolite, 7 α -methyleneestradiol, exerts its effects by activating estrogen receptors (ER α and ER β). At present, there is no substantial evidence in the scientific literature to suggest that **Trestolone** or its primary metabolites significantly modulate other signaling pathways beyond these classical steroid hormone receptors.



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Trestolone and its Primary Metabolite Receptor Activation.

Conclusion

The metabolism of **Trestolone** is a complex process involving multiple enzymatic pathways, leading to the formation of several metabolites. While in vitro studies have provided valuable insights into its biotransformation, a complete picture of its human metabolism, particularly the definitive structures of all major urinary metabolites and their quantitative excretion profiles, is

still emerging. The ongoing research in this area is crucial for advancing the analytical detection of **Trestolone** and for fully understanding its physiological and pharmacological effects. The experimental protocols outlined in this guide provide a solid foundation for researchers involved in the study of **Trestolone** and other synthetic steroids.

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References

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- To cite this document: BenchChem. [Trestolone Metabolism: A Technical Guide to Identification of its Primary Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663297#trestolone-metabolism-and-identification-of-its-primary-metabolites]

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